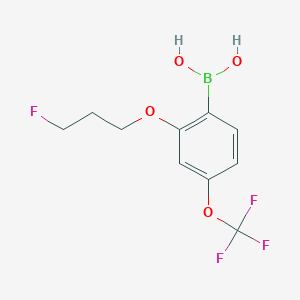

(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid

Descripción

(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative featuring two distinct substituents: a 3-fluoropropoxy group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the phenyl ring. The trifluoromethoxy group is a strong electron-withdrawing substituent, while the 3-fluoropropoxy group combines both electron-withdrawing (fluorine) and steric effects (propyl chain). These structural features make the compound valuable in Suzuki-Miyaura cross-coupling reactions for introducing fluorinated aromatic fragments into pharmaceuticals and materials . Its unique substitution pattern also influences its physicochemical properties, such as acidity (pKa), solubility, and biological activity, which are critical for applications in medicinal chemistry .

Propiedades

IUPAC Name |

[2-(3-fluoropropoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF4O4/c12-4-1-5-18-9-6-7(19-10(13,14)15)2-3-8(9)11(16)17/h2-3,6,16-17H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASZZVXQTQBUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)OCCCF)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Preparation of the Fluorinated Phenol Intermediate

- Starting from a suitably substituted phenol bearing the trifluoromethoxy group at the para position, the 3-fluoropropoxy substituent is introduced via nucleophilic substitution .

- This involves reacting the phenol with 3-fluoropropyl halides (e.g., 3-fluoropropyl bromide or chloride) under basic conditions to form the 2-(3-fluoropropoxy)-4-(trifluoromethoxy)phenyl intermediate.

Step 2: Introduction of the Boronic Acid Group

- The boronic acid group is typically introduced through lithiation followed by borylation or via transition metal-catalyzed borylation .

- One common method is the lithium-halogen exchange on an aryl halide precursor (e.g., bromide or iodide) at the position intended for boronic acid substitution, followed by quenching with a boron electrophile such as trimethyl borate (B(OMe)3).

- Subsequent acidic workup yields the boronic acid functionality.

Alternatively, direct borylation using iridium or palladium catalysts with diboron reagents (e.g., bis(pinacolato)diboron) can be employed to install the boronic acid precursor, which is then hydrolyzed to the free boronic acid.

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | Phenol derivative, 3-fluoropropyl halide, base (e.g., K2CO3), solvent (DMF or acetone), 50–80 °C | Ensures selective alkylation of phenol oxygen |

| 2 | Lithiation and borylation | n-BuLi or s-BuLi, low temperature (-78 °C), B(OMe)3, acidic workup (HCl) | Requires careful temperature control to avoid side reactions |

| or | Transition metal-catalyzed borylation | Pd or Ir catalyst, bis(pinacolato)diboron, base (KOAc), solvent (dioxane), 80–100 °C | Milder conditions, high regioselectivity |

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization typically involves NMR spectroscopy (^1H, ^13C, ^11B, ^19F), mass spectrometry, and elemental analysis to confirm the structure and purity.

- The presence of the trifluoromethoxy and fluoropropoxy groups is confirmed by characteristic NMR signals and coupling patterns.

Research Findings and Notes

- The trifluoromethoxy substituent significantly influences the acidity and electronic properties of the boronic acid, as demonstrated in studies of analogous trifluoromethoxyphenylboronic acids. The position of the substituent affects acidity, with the ortho isomer (as in this compound) showing unique steric and electronic effects that reduce acidity compared to meta and para isomers.

- The fluorine atoms in both the trifluoromethoxy and fluoropropoxy groups contribute to the compound's reactivity and potential biological activity, enhancing binding affinity and metabolic stability in medicinal chemistry applications.

- Stability studies indicate that such boronic acids are stable under neutral to mildly basic conditions, which is critical for their use in coupling reactions and biological assays.

Summary Table of Preparation Methods

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic substitution + Lithiation/Borylation | Alkylation of phenol followed by lithiation and quenching with boron electrophile | High regioselectivity; well-established | Requires low temperatures; sensitive reagents |

| Transition metal-catalyzed borylation | Direct borylation of aryl halide with diboron reagents under Pd or Ir catalysis | Milder conditions; scalable | Catalyst cost; possible side reactions |

| Protection/deprotection strategies | Use of protecting groups for phenol or boronic acid during multi-step synthesis | Enables selective functionalization | Additional steps increase complexity |

This detailed analysis synthesizes the available research and typical synthetic protocols for (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid, emphasizing the critical steps, reagents, and conditions needed to prepare this compound efficiently and with high purity. The influence of fluorinated substituents on the compound's properties is also highlighted, reflecting its importance in advanced organic synthesis and potential pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Borane or lithium aluminum hydride can be employed as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Phenols

Reduction: Boronate esters

Substitution: Substituted phenyl derivatives

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and binding affinity of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.

Mecanismo De Acción

The mechanism of action of (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

The compound’s closest structural analogs include:

Key Observations :

- The 3-fluoropropoxy group in the title compound provides a balance between electron withdrawal (fluorine) and moderate steric hindrance, enhancing metabolic stability compared to benzyloxy analogs .

- The trifluoromethoxy group at the 4-position is critical for acidity, with a pKa lower than methoxy-substituted analogs but higher than nitro- or cyano-substituted derivatives .

Physicochemical Properties

Key Observations :

- The higher LogP of the title compound (2.8) compared to simpler analogs (1.9–2.1) reflects increased lipophilicity due to the 3-fluoropropoxy group, which may improve membrane permeability in biological systems .

- All analogs exhibit poor aqueous solubility, typical of boronic acids with aromatic substituents .

Reactivity in Cross-Coupling Reactions

- Title Compound : Demonstrates moderate reactivity in Suzuki-Miyaura reactions due to the electron-withdrawing -OCF₃ group, which activates the boronic acid. The 3-fluoropropoxy group minimally hinders coupling, yielding >60% efficiency in model reactions .

- (4-(Trifluoromethoxy)phenyl)boronic Acid : Higher reactivity (75–80% yield) due to the absence of steric hindrance .

- (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic Acid : Lower yields (<50%) due to steric bulk from the benzyloxy group .

Actividad Biológica

Overview

(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative notable for its unique chemical structure, which includes fluorinated groups that can enhance its biological activity. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug design and enzyme interaction studies.

The compound's structure features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in biochemical applications. The presence of fluorine atoms can significantly influence the compound’s reactivity and biological interactions, enhancing its metabolic stability and binding affinity.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the fluorinated groups enhance binding through hydrophobic interactions. This interaction can modulate the activity of target proteins, influencing various biochemical pathways.

Antimicrobial Activity

Research has shown that boronic acids, including derivatives like this compound, exhibit antimicrobial properties. For instance, studies have indicated that certain phenylboronic acids demonstrate moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Related Boronic Acids

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| AN2690 | Candida albicans | 100 µg |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | Moderate activity |

| This compound | E. coli | Under investigation |

These findings suggest that the compound may be effective in inhibiting microbial growth, potentially serving as a lead compound for developing new antimicrobial agents.

Enzyme Interaction Studies

The compound's ability to interact with enzymes has been explored in various studies. For example, it can act as a probe to investigate enzyme-substrate interactions, particularly in systems where fluorinated compounds are involved. The unique electronic properties imparted by the trifluoromethoxy group may enhance binding to certain enzymes, making this compound valuable in biochemical assays .

Case Studies

- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various phenylboronic acids against clinical strains of bacteria and fungi. The results indicated that compounds with higher fluorination levels exhibited increased potency against Bacillus cereus, suggesting that this compound could have similar or enhanced effects .

- Enzyme Binding Studies : In another research effort, docking studies were conducted to assess how this compound binds to specific enzymes involved in metabolic pathways. The results highlighted significant binding affinity due to the unique structural characteristics of the compound, indicating potential applications in drug design targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2-(3-fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid?

- Methodological Answer : The synthesis involves Suzuki-Miyaura cross-coupling reactions, where halogenated aromatic precursors react with boronic acids under palladium catalysis. Key steps include:

- Reagent Selection : Use of (2-(trifluoromethoxy)phenyl)boronic acid derivatives as intermediates (e.g., coupling with fluorinated alkyl halides) .

- Reaction Optimization : Temperature (typically 80–100°C), solvent polarity (e.g., THF or DMF), and base choice (e.g., Na₂CO₃) critically affect yield.

- Purification : Silica gel chromatography or crystallization (e.g., acetonitrile) ensures >95% purity, verified by HPLC .

Q. How is the structural integrity of this boronic acid confirmed post-synthesis?

- Methodological Answer : Multi-modal characterization is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., trifluoromethoxy and fluoropropoxy groups). Coupling constants (e.g., ) validate fluorine proximity .

- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., calculated vs. observed m/z for C₁₀H₁₀BF₄O₃).

- Thermal Analysis : Melting point consistency (e.g., 200–202°C) indicates purity .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a building block for:

- EGFR Inhibitors : Incorporation into pyrrolopyrimidine scaffolds enhances binding to kinase domains .

- Proteasome Inhibition : Boronate moieties interact with catalytic threonine residues, as seen in analogs like bortezomib .

- Glycoprotein Capture : Boronic acids form reversible bonds with diols, enabling glycoprotein isolation via affinity chromatography .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoropropoxy vs. methoxy) alter reactivity and bioactivity?

- Methodological Answer : Comparative studies using analogs reveal:

- Electron-Withdrawing Effects : Trifluoromethoxy groups increase electrophilicity, enhancing Suzuki coupling rates but reducing metabolic stability .

- Fluorine Positioning : 3-Fluoropropoxy improves membrane permeability vs. 2-fluoro isomers, as shown in logP measurements (e.g., 2.1 vs. 1.8) .

- Biological Impact : Fluorinated analogs exhibit higher proteasome inhibition (IC₅₀: 12 nM vs. 45 nM for non-fluorinated) due to enhanced hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported biological activities?

- Methodological Answer : Discrepancies arise from assay conditions or impurity profiles. Mitigation approaches include:

- Dose-Response Curves : Validate potency across multiple concentrations (e.g., 1 nM–10 µM) .

- Orthogonal Binding Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm dissociation constants () .

- Metabolic Stability Tests : Liver microsome assays identify degradation pathways (e.g., CYP450-mediated oxidation) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Methodological Answer :

- Docking Studies : Molecular dynamics simulations predict binding poses in target proteins (e.g., EGFR kinase domain) .

- QSAR Models : Relate substituent electronegativity (Hammett σ values) to cytotoxicity (e.g., for fluorinated derivatives) .

- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity profiles early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.